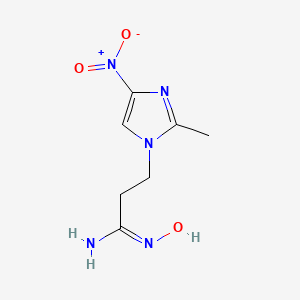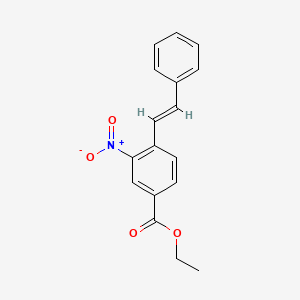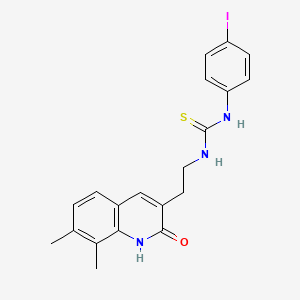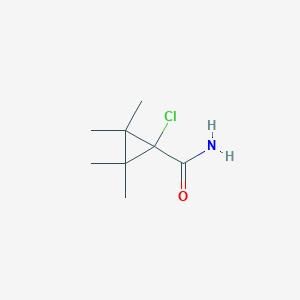![molecular formula C10H11N4NaO5S B14111280 sodium;(3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B14111280.png)
sodium;(3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium;(3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly known as Tazobactam sodium, is a β-lactamase inhibitor. It is used in combination with β-lactam antibiotics to enhance their efficacy against β-lactamase-producing bacteria. This compound is particularly effective against Gram-negative bacteria and is often used in clinical settings to treat severe bacterial infections .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tazobactam sodium involves multiple steps, starting from the penicillin nucleusThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of Tazobactam sodium involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes purification steps such as crystallization and chromatography to remove impurities and obtain the final product in its pure form .
化学反応の分析
Types of Reactions
Tazobactam sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide group back to the sulfide.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various oxidized and reduced forms of Tazobactam sodium, as well as substituted derivatives with different functional groups .
科学的研究の応用
Tazobactam sodium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study β-lactamase inhibition.
Biology: Investigated for its role in inhibiting bacterial enzymes and its effects on bacterial growth.
Medicine: Combined with antibiotics like piperacillin to treat severe infections caused by resistant bacteria.
Industry: Used in the development of new antibacterial agents and formulations
作用機序
Tazobactam sodium works by inhibiting β-lactamase enzymes produced by bacteria. These enzymes degrade β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, Tazobactam sodium protects the antibiotic from degradation, allowing it to exert its bactericidal effects. The molecular targets include the active sites of β-lactamase enzymes, where Tazobactam sodium forms a stable acyl-enzyme complex, preventing the enzyme from hydrolyzing the antibiotic .
類似化合物との比較
Similar Compounds
Clavulanic Acid: Another β-lactamase inhibitor used in combination with amoxicillin.
Sulbactam: Used with ampicillin to inhibit β-lactamase enzymes.
Avibactam: A newer β-lactamase inhibitor with a broader spectrum of activity.
Uniqueness
Tazobactam sodium is unique due to its high efficacy against a wide range of β-lactamase enzymes, including those that are resistant to other inhibitors. Its combination with piperacillin provides a broad-spectrum antibacterial effect, making it a valuable tool in the treatment of severe infections .
特性
分子式 |
C10H11N4NaO5S |
|---|---|
分子量 |
322.28 g/mol |
IUPAC名 |
sodium;(3S,5R)-3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C10H12N4O5S.Na/c1-10(5-13-3-2-11-12-13)8(9(16)17)14-6(15)4-7(14)20(10,18)19;/h2-3,7-8H,4-5H2,1H3,(H,16,17);/q;+1/p-1/t7-,8?,10+;/m1./s1 |
InChIキー |
RFMIKMMOLPNEDG-VMKQZJJLSA-M |
異性体SMILES |
C[C@@]1(C(N2[C@H](S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+] |
正規SMILES |
CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)[O-])CN3C=CN=N3.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(Z,6R)-6-[(3R,3aR,6S,7S,9aS,9bS)-6-(2-carboxyethyl)-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8,9,9a-octahydrocyclopenta[a]naphthalen-3-yl]-2-methylhept-2-enoic acid](/img/structure/B14111206.png)

![Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B14111219.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(3-(3-ethoxypropyl)-2-oxo-2,3-dihydroquinazolin-4(1H)-ylidene)urea](/img/structure/B14111234.png)
![5-(4-chlorophenyl)-4-[(3,4,5-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14111237.png)
![3-cinnamyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14111248.png)
![ethyl 2-[4-chloro-2-[(E)-hydroxyiminomethyl]-6-methoxyphenoxy]acetate](/img/structure/B14111252.png)
![2-(Furan-2-ylmethyl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14111258.png)

![3-(4-fluorophenyl)-7,9-dimethyl-1-(naphthylmethyl)-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B14111265.png)
![Benzyl 2-[6-(4-methoxyphenyl)-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B14111267.png)
![2-[3-(2,4-dimethoxyphenyl)-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14111277.png)
